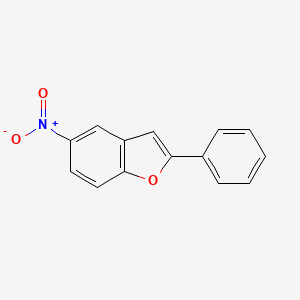

5-Nitro-2-phenylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

16237-97-1 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

5-nitro-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H9NO3/c16-15(17)12-6-7-13-11(8-12)9-14(18-13)10-4-2-1-3-5-10/h1-9H |

InChI Key |

LSIZJYOZWTXNCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Pathways for 5 Nitro 2 Phenylbenzofuran and Its Precursors

Cyclization Reactions in Benzofuran (B130515) Ring Formation

The formation of the benzofuran scaffold is the cornerstone of synthesizing 5-Nitro-2-phenylbenzofuran. This is accomplished through several cyclization strategies, including intramolecular and intermolecular approaches, often facilitated by transition-metal catalysts.

Intramolecular Cyclization Approaches to this compound

Intramolecular cyclization is a common and effective method for constructing the benzofuran ring. This typically involves the formation of a C-O or C-C bond within a single molecule that already contains the necessary phenyl and furan (B31954) precursor fragments.

One prominent intramolecular strategy involves the Wittig reaction. sciforum.net For instance, the synthesis of 2-phenylbenzofuran (B156813) derivatives can be achieved through an intramolecular Wittig reaction between an ortho-hydroxybenzyltriphosphonium salt and a suitable benzoyl chloride. sciforum.net This reaction proceeds by preparing the Wittig reagent from the corresponding ortho-hydroxybenzyl alcohol and triphenylphosphine (B44618) hydrobromide. sciforum.net

Another approach is the acid-catalyzed cyclization of α-phenoxy ketones. rsc.orgresearchgate.net Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, has been shown to be highly effective in promoting the cyclodehydration of α-phenoxy ketones to yield 3-substituted or 2,3-disubstituted benzofurans in moderate to excellent yields. researchgate.net The reaction is believed to proceed via an intramolecular electrophilic aromatic substitution followed by dehydration. researchgate.net

Palladium-catalyzed intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid esters also provides a route to 2,3-disubstituted benzofurans. This process involves the cleavage of a C–O bond and the formation of new C–O and C–C bonds. jst.go.jp

Intermolecular Condensation and Annulation Protocols for Benzofuran Scaffold Assembly

Intermolecular reactions, where two separate molecules combine to form the benzofuran ring, offer a versatile alternative. These methods often involve condensation and annulation reactions.

A notable example is the reaction of phenols with alkynes. A copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective synthesis of polysubstituted benzofurans in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by oxidative cyclization. rsc.org

Furthermore, a B(C6F5)3-catalyzed intermolecular (3 + 2) cyclization of methylene (B1212753) cyclic carbonates and phenols has been developed for the versatile construction of benzofurans. acs.org This organocatalytic process is notable for its tolerance of various functional groups and for producing only water and carbon dioxide as byproducts. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. For example, visible light-promoted [4+2] annulation reactions between 2,3-dibromonaphthoquinones and phenylbenzofurans can yield anthracenone-furans. rsc.org

Transition-Metal-Catalyzed Cyclizations for this compound Synthesis (e.g., Palladium-catalyzed, Copper-catalyzed)

Transition metals, particularly palladium and copper, play a crucial role in catalyzing the cyclization reactions to form the benzofuran ring.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used in various cyclization strategies. For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by cyclization, is a well-established method for synthesizing 2-substituted benzofurans. rsc.org Palladium nanoparticles have been shown to be effective catalysts for one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org

Another palladium-catalyzed approach involves the C–H activation/oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes. rsc.org This method has been successfully applied to the synthesis of complex benzofuran-containing natural products. rsc.org Furthermore, palladium-catalyzed annulation of 2-alkynylphenols can lead to the formation of 2-substituted 3-halobenzo[b]furans. amazonaws.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ / PPh₃ | Ethyl 3-phenoxyacrylate derivatives | Benzofuran-3-carboxylate | 51-86% | researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | o-Iodophenol, Terminal alkyne | 2-Arylbenzofuran | Good | jocpr.commdpi.com |

| Pd Nanoparticles | o-Iodophenol, Terminal alkyne | 2-Substituted benzofuran | Good | organic-chemistry.org |

| Pd(OAc)₂ | 2-Hydroxystyrene, Iodobenzene | 2-Arylbenzofuran | Good | rsc.org |

Copper-Catalyzed Syntheses: Copper catalysts are also extensively used, often in conjunction with other reagents. A copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives provides an efficient route to benzo[b]furans. beilstein-journals.org This reaction involves the hydration of the C–F bond followed by an intramolecular annulation. beilstein-journals.org

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is another effective method. rsc.org Additionally, copper(I) iodide is a common co-catalyst in palladium-catalyzed Sonogashira couplings for benzofuran synthesis. jocpr.commdpi.com

| Catalyst System | Reactants | Product | Yield | Reference |

| CuI / KOH | 2-Fluorophenylacetylene derivatives | Benzo[b]furan | Moderate to good | beilstein-journals.org |

| CuSO₄·5H₂O / Na-ascorbate | 3-Iodo-2-phenylbenzofuran, Ferrocenylmethylazide | 1-Ferrocenylmethyl-4-(2-phenylbenzofuran-3-yl)-1H-1,2,3-triazole | 74% | mdpi.com |

| Copper Catalyst | Phenols, Alkynes | Polysubstituted benzofurans | Good | rsc.org |

Functional Group Transformations and Derivatization Strategies in this compound Synthesis

The introduction of the nitro group onto the benzofuran scaffold is a critical step in the synthesis of this compound. This can be achieved either by incorporating a nitro-substituted precursor before cyclization or by nitrating the pre-formed phenylbenzofuran ring.

Strategies for Nitro Group Introduction onto Benzofuran Scaffolds

One approach involves using starting materials that already contain a nitro group. For example, the synthesis of 7-nitro-2-arylbenzofurans can be achieved through the o-iodination of 2-nitrophenol (B165410) followed by a Sonogashira coupling with an alkyne and subsequent in situ cyclization. researchgate.net

Another method involves the reaction of o-trimethylsilylmethylnitrobenzenes with aromatic aldehydes in the presence of a fluoride (B91410) source, which leads to the formation of 5-substituted-2-aryl-2,3-dihydrobenzofurans. acs.org

Post-Cyclization Nitration Methodologies for Phenylbenzofuran Precursors

Direct nitration of the 2-phenylbenzofuran ring is a common strategy. The electron-rich benzofuran ring is susceptible to electrophilic substitution reactions like nitration. For instance, the nitration of 2-phenylbenzofuran can yield this compound. unica.it

The conditions for nitration can influence the position of the nitro group. For example, direct nitration of egonol, a naturally occurring 2-phenylbenzofuran derivative, has been reported to yield the 3-nitro derivative. cdnsciencepub.com In another instance, nitration of a benzofuran scaffold using nitric and sulfuric acid was attempted, though the specific isomer formed was not detailed in the provided source. latrobe.edu.au A procedure for the synthesis of 5-(2-hydroxyethyl)-2-nitro-3-phenylbenzofuran involves the use of dinitrogen tetraoxide. prepchem.com

| Substrate | Reagents | Product | Reference |

| 2-Phenylbenzofuran | Nitrating agent | This compound | unica.it |

| Egonol | Nitrating agent | 3-Nitro derivative | cdnsciencepub.com |

| 2-Bromo-5-(2-hydroxyethyl)-3-phenylbenzofuran | Dinitrogen tetraoxide, 4-Cyclohexenecarboxylic acid | 5-(2-Hydroxyethyl)-2-nitro-3-phenylbenzofuran | prepchem.com |

Cross-Coupling Strategies in 2-Phenylbenzofuran Formation

The construction of the 2-phenylbenzofuran skeleton heavily relies on palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki and Sonogashira couplings are particularly prominent in this field.

The Suzuki coupling reaction is a versatile method for creating the C-C bond between the benzofuran core and the 2-position phenyl group. This reaction typically involves the coupling of an aryl halide with an arylboronic acid. In the context of 2-phenylbenzofuran synthesis, this can involve coupling a 2-halobenzofuran with phenylboronic acid or, more commonly, coupling a suitable phenol derivative with a phenyl-containing component. For instance, new 2-arylbenzo[b]furan derivatives have been synthesized via Suzuki cross-coupling reactions of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids in an aqueous ethanol (B145695) solution, using a palladium(II) complex as a catalyst. mdpi.comsemanticscholar.org This method has proven effective for producing a range of biaryl-containing benzofurans in good to excellent yields. mdpi.comsemanticscholar.org Cobalt-catalyzed versions of the Suzuki-Miyaura coupling have also been explored, successfully coupling 2-benzofuranyl boronic acid pinacol (B44631) ester (2-benzofuranylBPin) with phenyl triflate to yield 2-phenylbenzofuran. walisongo.ac.idacs.org

The Sonogashira coupling provides another efficient route, typically by coupling a terminal alkyne with an aryl or vinyl halide. For 2-phenylbenzofuran synthesis, a common strategy involves an initial Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, such as phenylacetylene, followed by a cyclization step to form the benzofuran ring. nih.govd-nb.info This can be performed as a one-pot, three-component reaction from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov Heterogeneous catalysts, such as silica-supported pyridinium (B92312) ionic liquid-based palladium catalysts, have been used for Sonogashira couplings of 3-iodo-2-phenylbenzofuran with terminal alkynes, offering the advantage of being copper-free and recyclable. thieme-connect.comthieme-connect.com

Below is a table summarizing representative cross-coupling strategies for the synthesis of 2-phenylbenzofuran derivatives.

| Coupling Strategy | Reactants | Catalyst System | Conditions | Yield | Reference |

| Suzuki Coupling | 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid | Pd(II) complex, K₂CO₃ | EtOH/H₂O, 80 °C, 4h | 91% | mdpi.com |

| Suzuki Coupling | 2-Fluorobenzofuran, Phenylboronic acid | Ni(cod)₂, PCy₃, K₂CO₃ | Toluene/H₂O, rt, 13h | 91% | beilstein-journals.org |

| Sonogashira Coupling | 2-Iodophenol, Phenylacetylene | Pd/C, CuI, PPh₃, Et₃N | MeOH, Ultrasound | 85% | researchgate.net |

| Sonogashira Coupling | 2-Iodophenol, Phenylacetylene, Aryl iodide | Pd catalyst | Microwave | Good-Excellent | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to minimize environmental impact, reduce waste, and improve safety.

Solvent-Free and Aqueous Reaction Media for Benzofuran Synthesis

A key focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent altogether.

Aqueous reaction media have been successfully employed for benzofuran synthesis. The Suzuki coupling for preparing 2-arylbenzofurans has been effectively carried out in an ethanol/water mixture. mdpi.comsemanticscholar.org Similarly, a palladium-copper bimetallic catalyst has been used for a cascade Sonogashira alkynylation–cyclization sequence in pure water to produce benzofurans. beilstein-journals.org Electrochemical methods also utilize aqueous systems, such as a mix of ethanol and phosphate (B84403) buffer solution, providing a safe and non-toxic solvent environment. archivepp.comrsc.org

Solvent-free reactions , also known as neat reactions, offer advantages by increasing reactant concentration and often accelerating reaction rates. thieme-connect.comcem.com The synthesis of 2,3-disubstituted benzofurans has been achieved using copper(I) oxide nanoparticles (CONPs) as a catalyst under solvent- and ligand-free conditions at 100 °C. thieme-connect.com Nickel-catalyzed synthesis of 3-aryl benzofuran-2(3H)-ones from phenols and mandelic acids has also been demonstrated under solvent-free conditions. rsc.org Microwave-assisted synthesis is frequently combined with solvent-free conditions, leading to significant reductions in reaction time and easier product work-up. scispace.comresearchgate.net

| Green Approach | Reaction Type | Catalyst | Key Advantages | Reference(s) |

| Aqueous Media | Sonogashira/Cyclization | Heterogeneous Pd–Cu/C | Avoids organic solvents, uses inexpensive base. | beilstein-journals.org |

| Aqueous Media | Suzuki Coupling | Pd(II) complex | Good to excellent yields in EtOH/H₂O. | mdpi.comsemanticscholar.org |

| Solvent-Free | Coupling/Cycloisomerization | Copper(I) oxide nanoparticles | High atom economy, reusable catalyst, avoids toxic solvents. | thieme-connect.com |

| Solvent-Free | C–H/O–H dual functionalization | Ni(OTf)₂ | Recyclable catalyst, high efficiency. | rsc.org |

Catalyst Recycling and Sustainability in Benzofuran Production

The ability to recover and reuse catalysts is a cornerstone of sustainable chemical production, reducing costs and minimizing metal waste. Several catalytic systems for benzofuran synthesis have been designed with recyclability in mind.

Palladium nanoparticles have been shown to catalyze one-pot benzofuran syntheses and can be recycled and reused without a significant loss in activity. organic-chemistry.org In a nickel-catalyzed synthesis of benzofuranones, the nickel catalyst was easily recycled for three consecutive runs at a 10 mmol scale with no significant drop in product yield. rsc.org Similarly, a heterogeneous Pd–Cu/C catalyst used for benzofuran synthesis in water was successfully recycled. beilstein-journals.org Another example involves recyclable Pd/CuFe₂O₄ nanowires, which served as a highly active and stable catalyst for Sonogashira coupling and subsequent intramolecular etherification to form benzofurans. rsc.org The use of tetrapropylammonium (B79313) bromide (TPAB) as an organocatalyst for synthesizing indeno[1,2-b]benzofuran derivatives also demonstrated high recoverability and reusability over four cycles. scielo.org.za

| Catalyst System | Reaction | Number of Cycles | Outcome | Reference |

| Pd/C | Wacker-type cyclization | 5 | Similar levels of reactivity maintained. | researchgate.net |

| Ni(OTf)₂ | C–H/O–H functionalization | 3 | No significant decline in yield. | rsc.org |

| Pd/CuFe₂O₄ nanowires | Sonogashira coupling | Not specified | Maintained activity and stability. | rsc.org |

| Copper(I) oxide nanoparticles (CONPs) | Multicomponent coupling | 5 | Successful reuse with tetrabutylammonium (B224687) bromide. | thieme-connect.com |

Novel Synthetic Routes and Methodological Innovations for this compound Analogs

Research into benzofuran synthesis continues to evolve, with novel energy sources and reaction pathways being explored to create derivatives with greater efficiency and under milder conditions.

Photochemical and Electrochemical Synthesis of Benzofuran Derivatives

Photochemical synthesis utilizes light energy to drive chemical reactions, often allowing for transformations that are difficult to achieve through thermal methods. A metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes has been developed to synthesize 2-substituted benzo[b]furans. nih.gov This process occurs under mild conditions and proceeds through an aryl cation intermediate, offering an environmentally convenient alternative to methods requiring more expensive bromo or iodo phenols. nih.gov Photochemical methods have also been used to create complex naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans via photocyclization. x-mol.comresearchgate.net

Electrochemical synthesis uses electrical current to drive oxidation and reduction reactions, providing a powerful and often greener alternative to chemical reagents. New benzofuran derivatives have been synthesized via the electrochemical oxidation of catechols or N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of various nucleophiles. archivepp.comnih.govacs.org These methods are typically performed in undivided cells at room temperature, are catalyst-free, and produce products in good yields with high purity, making them simple, clean, and fast. archivepp.comrsc.org

Microwave-Assisted and Sonochemical Synthesis of Benzofuran Compounds

Microwave-assisted synthesis employs microwave radiation to heat reactions directly and efficiently, leading to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating. scispace.comsapub.org The synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols and terminal alkynes under Sonogashira conditions is significantly accelerated by microwave irradiation, which also helps to minimize side products. nih.gov Many syntheses of benzofuran analogs and precursors have benefited from this technology, with reaction times often dropping from several hours to just a few minutes. sapub.orgresearchgate.net

Sonochemical synthesis utilizes the energy of ultrasound to induce acoustic cavitation, which can enhance reaction rates and yields. This technique has been applied to the synthesis of 2-substituted benzofurans via a one-pot, sequential C-C coupling and C-O bond-forming reaction, all promoted by ultrasound irradiation. researchgate.net The application of ultrasound is considered a green chemistry technique as it often leads to shorter reaction times and higher yields. nih.gov It has been used to promote various multicomponent reactions for synthesizing heterocyclic compounds, including benzofuran derivatives. researchgate.net

Flow Chemistry Applications in Benzofuran Scaffold Assembly

The application of continuous flow chemistry and microreactor technology has marked a significant advancement in the synthesis of heterocyclic scaffolds, including benzofurans. This approach offers substantial advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when handling hazardous reagents or performing highly exothermic reactions. rsc.orgbeilstein-journals.orgresearchgate.net The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that are often inaccessible in conventional batch setups. rsc.orgbeilstein-journals.org These features can lead to improved reaction yields, higher product purity, and simplified scale-up processes. researchgate.net

Flow chemistry is particularly well-suited for the construction of the benzofuran core through various synthetic strategies. It facilitates the use of highly reactive intermediates, enables multi-step "telescoped" syntheses without the need for intermediate purification, and allows for the integration of different catalytic methods, including photochemistry and electrochemistry.

Electrochemical methods integrated into continuous-flow systems provide a green and efficient pathway for benzofuran synthesis. An electro-oxidative intramolecular cyclization of 2-alkynylanisoles has been developed using a flow electrochemistry module. acs.org This transition-metal- and oxidant-free method utilizes potassium iodide or bromide as both a halogen source and an electrolyte, with carbon and platinum plates serving as the anode and cathode, respectively. acs.org This system overcomes the inefficiency and poor selectivity often seen in batch reactions, allowing for the synthesis of various C-3 halogenated benzofuran derivatives in moderate to excellent yields. acs.org

Flow chemistry also enables the safe and efficient use of organometallic reagents, which are often highly reactive and unstable. The precise temperature and residence time control in a microreactor system allows for the generation and subsequent functionalization of sensitive intermediates like 3-lithio benzofurans. scispace.com In batch reactors, these intermediates can undergo competing side reactions, such as ring-opening β-elimination. However, in a flow system, by maintaining low temperatures and short residence times, these undesired pathways can be suppressed, leading to the selective formation of the desired functionalized benzofurans. scispace.com

The following table summarizes key research findings in the application of flow chemistry for the assembly of the benzofuran scaffold.

| Reaction Type | Starting Materials | Catalyst / Reagents | Key Flow Reactor Conditions | Product Example | Overall Yield |

|---|---|---|---|---|---|

| Telescoped Nitroaldol Condensation / Nef Reaction | O-acetyl salicylaldehydes, Nitroalkanes | 1. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2. SnCl₂·2H₂O | Not specified | Substituted Benzofurans | Satisfactory researchgate.net |

| Electrochemical Intramolecular Cyclization | 2-Alkynylanisoles, Potassium Halide (KI or KBr) | None (Electrochemical) | Constant Current, Controlled Flow Rate | C-3 Halogenated Benzofurans | Moderate to Good acs.org |

| Organometallic-Mediated Functionalization | 3-Bromobenzofuran, n-BuLi | n-BuLi | Low Temperature, Short Residence Time | Functionalized Benzofurans | Pathway-dependent scispace.com |

| General Flow Procedure | Substituted Salicylonitrile, Ethyl 2-bromoacetate | 1. K₂CO₃ 2. NaOEt | Not specified | Ethyl 3-amino-5-nitrobenzofuran-2-carboxylate | 69% akjournals.com |

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 Phenylbenzofuran Systems

Electrophilic Aromatic Substitution on the 5-Nitro-2-phenylbenzofuran Core

The susceptibility of the this compound scaffold to electrophilic attack is governed by the combined electronic influences of its constituent parts: the benzofuran (B130515) nucleus, the deactivating nitro group, and the phenyl substituent.

Regioselectivity and Electronic Effects in Electrophilic Attack on Benzofuran

The benzofuran ring system is inherently electron-rich and thus predisposed to electrophilic aromatic substitution. However, the distribution of electron density is not uniform. The furan (B31954) portion of the molecule is generally more reactive towards electrophiles than the benzene (B151609) ring. In the case of this compound, the situation is complicated by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C5 position.

Halogenation and Sulfonation Reactions of Nitro-Phenylbenzofurans

Specific data on the direct halogenation and sulfonation of this compound is limited, largely due to the strong deactivation of the aromatic system by the nitro group, which makes such reactions challenging to perform. However, insights can be gleaned from studies on related benzofuran derivatives.

Halogenation of benzofurans has been shown to occur, with the position of substitution being highly dependent on the other substituents present. For example, bromination of certain activated benzofurans proceeds readily. nih.gov The addition of halogens like bromine or chlorine often leads to derivatives with enhanced biological activities, attributed to the formation of halogen bonds with biological targets. nih.gov

Sulfonation of aromatic rings is a reversible electrophilic substitution reaction. minia.edu.eg In the context of furan-containing compounds, chlorosulfonation has been utilized to introduce sulfonyl chloride groups, which can then be converted to sulfonamides. researchgate.net For this compound, sulfonation would be expected to be difficult and require harsh conditions due to the deactivating nitro group. The likely site of attack, if the reaction were to proceed on the benzene ring, would be at the C6 position (ortho to the directing oxygen and meta to the nitro group).

Nucleophilic Transformations Involving the Nitro Group of this compound

The nitro group is not merely a passive deactivator for electrophilic reactions; it is an active participant in nucleophilic transformations, either by being transformed itself or by activating the ring to nucleophilic attack.

Reduction Reactions of the Nitro Moiety to Amino or Hydroxylamino Derivatives

The reduction of the nitro group to an amine is one of the most important transformations of nitroaromatic compounds. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.commnstate.edu A wide array of reagents can accomplish this reduction.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-acid systems such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite also prove effective, sometimes offering milder conditions or enhanced chemoselectivity. wikipedia.orgscispace.com

A specific example involving a closely related structure, 2-n-butyl 3-[4-(3-di-n-butylamino-propoxy)benzoyl] 5-nitrobenzofuran, was successfully reduced to the corresponding 5-amino derivative using platinum oxide (PtO₂) as a catalyst under a hydrogen atmosphere. google.com This demonstrates the feasibility of reducing the nitro group on the this compound scaffold without cleaving other functionalities.

| Reagent System | Product | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Platinum oxide (PtO₂) | 5-Amino-2-phenylbenzofuran derivative | Ethanol (B145695), 3.4 atm H₂ | google.com |

| Fe / HCl or Acetic Acid | Aromatic Amine | Refluxing acid | masterorganicchemistry.comwikipedia.org |

| SnCl₂ | Aromatic Amine | Mild conditions | wikipedia.org |

| Catalytic Hydrogenation (Pd/C, Raney Ni) | Aromatic Amine | H₂ atmosphere | masterorganicchemistry.comcommonorganicchemistry.com |

| Zinc / Ammonium chloride | Aryl Hydroxylamine (B1172632) | Aqueous NH₄Cl | wikipedia.org |

Nucleophilic Aromatic Substitution Pathways on Nitro-Substituted Benzofurans

Aryl halides are typically unreactive toward nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, at positions ortho or para to a leaving group dramatically facilitates nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqncrdsip.commasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism.

The mechanism involves two key steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. pressbooks.publibretexts.org This step is typically rate-determining as it involves the loss of aromaticity. uomustansiriyah.edu.iq

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the leaving group. uomustansiriyah.edu.iq

The nitro group plays a crucial role by stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. ncrdsip.compressbooks.pub For this to be effective on the this compound system, a suitable leaving group (e.g., a halogen) would need to be present at the C4 or C6 position. The reaction rate is significantly faster when the nitro group is ortho or para to the leaving group compared to when it is meta. masterorganicchemistry.compressbooks.pub

Reactions at the 2-Phenyl Moiety of this compound

The 2-phenyl substituent on the benzofuran core is itself an aromatic ring and can undergo electrophilic substitution reactions. The reactivity of this ring is influenced by the benzofuranyl group it is attached to. The benzofuran substituent acts as an ortho-, para-director for incoming electrophiles.

Therefore, electrophilic attack (e.g., nitration, halogenation, acylation) on the 2-phenyl ring would be directed to the positions ortho and para to the point of attachment to the benzofuran ring. The deactivating effect of the nitro group at position 5 of the benzofuran system will have some remote, electron-withdrawing influence on the 2-phenyl ring, potentially making substitutions on this ring more difficult than on unsubstituted biphenyl (B1667301) systems.

Functionalization and Derivatization of the Phenyl Ring for Structural Modulation

The structural modulation of the 2-phenyl ring in benzofuran systems is a key strategy for altering their chemical and biological properties. Various synthetic methods have been developed to introduce a range of functional groups, thereby influencing the electronic and steric characteristics of the molecule.

Similarly, the introduction of hydroxyl groups on the phenyl ring has been explored. A series of 2-benzylbenzofuran derivatives, where a methylene (B1212753) spacer is placed between the benzofuran core and a hydroxyl-substituted phenyl ring, has been synthesized and studied. nih.gov In these derivatives, the position of the hydroxyl group (meta or para) on the phenyl ring was found to be a determinant of their biological activity. nih.gov

Palladium-catalyzed C–H arylation represents another powerful tool for modifying the phenyl ring. This method allows for the direct introduction of various aryl groups. The efficiency of this reaction is sensitive to the electronic nature of the substituents on the incoming aryl group, with electron-donating groups on the triarylantimony difluorides used in the reaction showing higher reactivity than electron-withdrawing groups. researchgate.net This approach provides access to a diverse library of 2-arylbenzofuran derivatives.

The table below summarizes representative functionalization reactions on the phenyl ring of 2-phenylbenzofuran (B156813) scaffolds.

| Functional Group | Reagents/Method | Position on Phenyl Ring | Significance | Reference |

| Methoxy (B1213986) | Perkin-like condensation followed by cyclization | Ortho, Meta, Para | Influences biological selectivity and potency. | bohrium.comunica.it |

| Hydroxyl | Multi-step synthesis involving a methylene spacer | Meta, Para | Determines inhibitory activity against enzymes like BChE. | nih.gov |

| Aryl | Pd(OAc)₂ catalyzed C-H arylation with triarylantimony difluorides | N/A | Creates biaryl structures; reactivity depends on substituent electronics. | researchgate.net |

Oxidation and Reduction Processes Involving the Phenyl Substituent

The oxidation and reduction processes involving substituents on the phenyl ring of 2-phenylbenzofuran derivatives are critical to understanding their reactivity, particularly their antioxidant mechanisms. Extensive research, often employing quantum computational methods like Density Functional Theory (DFT), has focused on hydroxylated 2-phenylbenzofurans. nih.govrsc.org

The antioxidant activity of these compounds is primarily attributed to the hydroxyl groups on the phenyl ring. nih.gov Two main mechanisms have been proposed for their radical scavenging activity:

Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic hydroxyl group donates its hydrogen atom to a free radical. The thermodynamic viability of this pathway is often evaluated by the O–H bond dissociation enthalpy (BDE). In the gaseous phase, the HAT mechanism is typically the most favorable pathway for 2-phenylbenzofuran derivatives. nih.govrsc.org

Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism involves the initial deprotonation of the hydroxyl group to form an anion, followed by the transfer of an electron to the radical species. The SPLET mechanism is highly dependent on the solvent, becoming the predominant pathway in polar solvents like water and methanol. nih.govrsc.orgresearchgate.net The key thermodynamic parameters for this pathway are proton affinity (PA) and electron transfer enthalpy (ETE).

Computational studies on various 2-phenylbenzofuran derivatives, such as moracin C and stemofurans, have shown that the position and number of hydroxyl groups on the phenyl ring significantly influence the BDE and PA values, and thus the preferred antioxidant mechanism. nih.govmdpi.com For example, in a study of stemofurans, the 4'-OH moiety was identified as a key contributor to antioxidant potential due to favorable thermodynamics. nih.govresearchgate.net

The table below presents key thermodynamic parameters for the oxidation of hydroxylated 2-phenylbenzofurans, highlighting the influence of the phenyl substituent.

| Mechanism | Key Parameter | Phase/Solvent | Description | Reference |

| HAT | Bond Dissociation Enthalpy (BDE) | Gas Phase | Energy required to break the O-H bond homolytically. Lower values indicate higher activity. | nih.govrsc.org |

| SPLET | Proton Affinity (PA) | Polar Solvents (Water, Methanol) | Enthalpy change for the deprotonation of the O-H group. Lower values favor this pathway. | nih.govresearchgate.net |

| SPLET | Electron Transfer Enthalpy (ETE) | Polar Solvents | Enthalpy change for the electron transfer from the resulting anion. | nih.gov |

Reduction processes involving the phenyl substituent are less studied but can be inferred. For example, if a nitro group were present on the phenyl ring, it could undergo reduction to an amino group, a common transformation in organic synthesis that would dramatically alter the electronic properties of the compound.

Cycloaddition Reactions and Pericyclic Processes with this compound

Cycloaddition reactions are powerful synthetic tools for constructing cyclic and heterocyclic systems with high regio- and stereoselectivity. The benzofuran scaffold, including derivatives like this compound, can participate in various pericyclic processes, offering pathways to complex molecular architectures.

Diels-Alder Reactions Involving Benzofuran Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. While the benzofuran ring itself is aromatic and generally less reactive as a diene than furan, its derivatives can be employed in Diels-Alder chemistry in several ways.

One approach involves the synthesis of benzofurans from furan precursors. The Diels-Alder reaction of 2-vinylfurans with various dienophiles can produce substituted benzofurans after a subsequent aromatization step. tandfonline.comtandfonline.com The reactivity and regioselectivity of this process can be influenced by substituents on both the vinylfuran and the dienophile. For example, the presence of electron-withdrawing groups on the vinyl double bond was once thought to prevent cycloaddition, but later studies showed successful reactions leading to substituted benzofurans. tandfonline.com

More directly, benzofuran derivatives themselves can participate in cycloadditions. The generation of highly reactive intermediates like 6,7-dehydrobenzofuran (a benzofuranyne) allows for highly regioselective Diels-Alder reactions with 2-substituted furans. nih.gov The regiochemical outcome is influenced by the electronic properties of the substituent on the furan, with electron-donating groups favoring the more sterically crowded product. nih.gov Furthermore, theoretical studies using DFT have been employed to assess the reactivity of benzannulated isobenzofurans as dienes in Diels-Alder reactions, correlating their reactivity with their aromaticity. nih.gov

The table below illustrates the types of Diels-Alder reactions involving benzofuran-related structures.

| Diene System | Dienophile | Product Type | Key Finding | Reference |

| 2-Vinylfuran | Ethyl acrylate | 5-Carbethoxybenzofuran | Direct formation of the benzofuran product. | tandfonline.com |

| 6,7-Dehydrobenzofuran | 2-Phenylfuran | Fused polycyclic adduct | Highly regioselective cycloaddition, yielding a single contrasteric isomer. | nih.gov |

| 3-Vinylfuran | Phenylsulfinyl dienophiles | 4-Substituted benzofuran precursor | Phenylsulfinyl group directs the reaction exclusively to the extraannular pathway. | acs.org |

| Benzannulated Isobenzofuran (B1246724) | Ethylene | Fused adduct | Reactivity as a diene increases as the aromaticity of the isobenzofuran decreases. | nih.gov |

1,3-Dipolar Cycloadditions and Their Synthetic Utility in Benzofuran Chemistry

The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings. nih.govsemanticscholar.org This reaction is particularly useful in benzofuran chemistry for creating novel fused and spirocyclic systems.

A significant application involves the intermolecular asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides. rsc.org Using a chiral copper(I) catalyst, this reaction proceeds with high stereoselectivity to afford chiral tandfonline.comnih.gov-fused hydrobenzofurans containing four contiguous stereogenic centers. This demonstrates that the this compound core is a viable substrate for such transformations, where the nitro group acts as a powerful electron-withdrawing group to activate the furan ring as a dipolarophile.

Intramolecular 1,3-dipolar cycloadditions have also been explored. Precursors containing a benzofuran skeleton, an azomethine ylide precursor, and a tethered dipolarophile can be synthesized. nih.govsemanticscholar.org Upon thermal initiation, these molecules undergo intramolecular cycloaddition to generate complex, multi-ring fused heterocyclic systems. For example, N-substituted 3-allyl-aminobenzo[b]furan-2-aldehydes react with α-amino acid esters to form azomethine ylides that cyclize in situ, yielding products with four fused rings. nih.govsemanticscholar.org

Other dipoles, such as nitrile oxides, can also be employed. The in-situ generation of aryl nitrile oxides in the presence of a dipolarophile attached to a benzofuran scaffold would lead to the formation of isoxazoline-substituted benzofurans, showcasing the modularity of this approach. beilstein-journals.org

The following table provides examples of 1,3-dipolar cycloadditions in benzofuran chemistry.

| Benzofuran Substrate | Dipole | Dipolarophile | Product | Reference |

| 2-Nitrobenzofuran (B1220441) | Azomethine ylide | Benzofuran C2-C3 bond | Chiral tandfonline.comnih.gov-fused hydrobenzofuran | rsc.org |

| 3-Allyl-aminobenzofuran-2-carbaldehyde | Azomethine ylide (intramolecular) | Allyl group | Fused tetracyclic pyrrolidine | nih.govsemanticscholar.org |

| Aurones (2-benzylidenebenzofuran-3(2H)-ones) | Azomethine ylide | Exocyclic double bond | Bispiro[benzofuran-oxindole-pyrrolidine] | rsc.org |

Photochemical Reactivity and Excited State Dynamics of this compound

Aromatic nitro compounds are known to exhibit rich and varied photochemistry upon UV irradiation. The this compound system is expected to undergo several photochemical transformations, including rearrangements and fragmentations, driven by the excited state dynamics of the nitro group.

Photorearrangement and Fragmentation Pathways of Nitrobenzofurans

Research into the photochemistry of nitro-aromatic heterocycles has revealed several key reaction pathways. For nitrobenzofurans, one of the most significant is the nitro-nitrite rearrangement. researchgate.net Studies on 2-nitrobenzofuran have shown that upon UV irradiation in a deaerated acetonitrile (B52724) solution, it selectively undergoes a nitro-nitrite rearrangement. researchgate.netdntb.gov.ua This process involves the transformation of the nitro group (NO₂) into a nitrite (B80452) group (ONO), which can then lead to further reactions. This rearrangement is believed to proceed from the excited triplet state of the nitro compound.

In addition to rearrangement, nitrobenzofurans can undergo photo-induced fragmentation. This property has led to their investigation as photolabile protecting groups (PPGs), also known as photocages. nih.govacs.org A PPG is a chemical moiety that can be cleaved from a target molecule upon exposure to light. The 3-nitrodibenzofuran-2-yl group is one such example of a PPG. acs.org The general mechanism for many nitro-aromatic PPGs involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges and fragments to release the protected molecule. acs.org The photolysis of caged compounds based on the nitrobenzofuran chromophore represents a key fragmentation pathway. nih.gov

The specific pathways and their efficiencies can be influenced by the substitution pattern on the benzofuran ring and the surrounding medium. For instance, the presence of other functional groups or the nature of the solvent can dictate whether rearrangement, fragmentation, or other processes like photoreduction dominate. researchgate.netacs.org

| Photochemical Process | Substrate | Key Intermediate/Product | Significance | Reference |

| Nitro-Nitrite Rearrangement | 2-Nitrobenzofuran | Acyl-nitro intermediate, Nitrite ester | A primary photoreaction pathway for nitro-aromatics. | researchgate.netdntb.gov.ua |

| Photofragmentation | Nitrobenzofuran-caged compounds | Aci-nitro intermediate, Released substrate | Application as photolabile protecting groups in chemistry and biology. | nih.govacs.org |

| Photorearrangement | Diarylethene with thiophene (B33073) and benzene rings | Naphthalene with thiol group | Demonstrates complex C-S bond cleavage and rearrangement pathways. | rsc.org |

Theoretical and Computational Investigations of 5 Nitro 2 Phenylbenzofuran Systems

Electronic Structure and Bonding Analysis of 5-Nitro-2-phenylbenzofuran

The arrangement of electrons and the nature of chemical bonds are fundamental to understanding the properties of a molecule. Computational methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to meticulously map the electronic landscape of this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. physchemres.org Calculations, often using functionals like B3LYP or GGA-PBE with basis sets such as 6-311++G(d,p), provide optimized geometries and detailed information about molecular orbitals. physchemres.orgnih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. pjps.pkajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. pjps.pk For this compound, the HOMO is typically delocalized over the π-system of the benzofuran (B130515) core and the phenyl ring, while the LUMO is often concentrated around the nitro group, which is a strong electron-withdrawing group. This distribution indicates that the nitro group is a likely site for nucleophilic attack. ajchem-a.comuj.ac.za

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests higher reactivity. The presence of the electron-withdrawing nitro group and the extended π-conjugation in this compound influences this gap. The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, further highlights the electrophilic and nucleophilic regions of the molecule. In these maps, negative potential (often colored red) is associated with electron-rich areas, like the oxygen atoms of the nitro group and the furan (B31954) oxygen, while positive potential (blue) indicates electron-poor regions, such as the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value | Significance |

| HOMO Energy | ~ -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 5-7 D | Measures the overall polarity of the molecule |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduq-chem.com This method provides insights into hybridization and donor-acceptor (bond/antibond) interactions. q-chem.com For this compound, NBO analysis can quantify the delocalization of electron density from the benzofuran and phenyl rings towards the nitro group. This is achieved by examining the second-order perturbation energies (E(2)) between filled (donor) and empty (acceptor) orbitals. wisc.edu Significant E(2) values indicate strong electronic delocalization, which contributes to the molecule's stability. For instance, interactions between the lone pairs on the furan oxygen and the π* antibonding orbitals of the aromatic system, as well as between the π orbitals of the rings and the π* orbitals of the nitro group, are expected to be prominent.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. uj.ac.za By analyzing critical points in the electron density, QTAIM can characterize the nature of atomic interactions. For example, the presence of a bond critical point (BCP) between two atoms confirms a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the type of bond. In this compound, QTAIM can be used to analyze both covalent bonds within the rings and weaker intramolecular interactions, such as hydrogen bonds, which may influence the molecule's conformation. uj.ac.za

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

A Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. wikipedia.orgyoutube.com For this compound, the most significant degree of conformational freedom is the rotation of the phenyl ring relative to the benzofuran core around the C2-C1' single bond.

By systematically changing the dihedral angle (θ) between the two rings and calculating the energy at each step, a one-dimensional potential energy curve can be generated. nih.gov This curve reveals the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states between them. wikipedia.org Due to potential steric hindrance between the hydrogen atoms on the phenyl ring and the benzofuran system, the molecule is expected to have a non-planar ground state conformation. physchemres.org The PES mapping helps to identify the most stable conformer (the global minimum) and other low-energy conformers (local minima), as well as to determine the energy barriers for rotation between them. cwu.edu This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

In the solid state, molecules arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by intermolecular interactions. Computational models can predict these interactions and the resulting crystal structure. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. uj.ac.za The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between molecules.

For this compound, the primary intermolecular forces are expected to be π-π stacking interactions between the aromatic rings and hydrogen bonds involving the nitro group and aromatic hydrogens. The strong dipole moment caused by the nitro group will also lead to significant dipole-dipole interactions. Computational predictions can identify these interactions, helping to understand the physical properties of the solid material, such as its melting point and solubility. uj.ac.za

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediates, transition states, and calculate activation energies, providing a complete picture of the reaction pathway. mdpi.com

For this compound, computational methods can be applied to study various potential reactions. For example, in studying its antioxidant properties, DFT can be used to evaluate different mechanisms like Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov By calculating thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), the most favorable antioxidant pathway can be determined in different media. nih.gov

Similarly, for cycloaddition reactions, computational studies can map the PES to distinguish between concerted and stepwise mechanisms. mdpi.com By locating the transition state structures and calculating the associated energy barriers, the regioselectivity and stereoselectivity of the reaction can be predicted. These theoretical investigations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Transition State Search and Reaction Barrier Calculations for this compound Transformations

The study of chemical transformations involving this compound relies heavily on computational methods to map out reaction pathways and determine their feasibility. Density Functional Theory (DFT) is a primary tool for locating transition states (TS) and calculating the associated energy barriers, which are crucial for understanding reaction kinetics.

For a given transformation, such as electrophilic substitution, nucleophilic addition, or cycloaddition, computational chemists first model the potential energy surface (PES). A transition state search involves identifying a first-order saddle point on the PES, which represents the highest energy point along the minimum energy path connecting reactants and products. Various algorithms are employed for this search, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located and confirmed, the activation energy (reaction barrier) is calculated as the difference in energy between the transition state and the reactants. For instance, in modeling a hypothetical reaction, the activation free energy (ΔG‡) provides a quantitative measure of the reaction rate. A lower ΔG‡ indicates a faster reaction. DFT calculations on related benzofuran reactions, such as cycloadditions, have shown that the activation free energies can determine the favorability of different mechanistic pathways. pku.edu.cn In the context of this compound, the electron-withdrawing nature of the nitro group would significantly influence the energy barriers for many transformations, a factor that can be precisely quantified through these computational models.

For example, in reactions catalyzed by Lewis acids like B(C6F5)3 with similar heterocyclic compounds, DFT calculations have identified the rate-limiting step, such as the removal of a nitrogen molecule in reactions with diazoesters, by comparing the energy barriers of different potential pathways. researchgate.net These calculations also elucidate the origins of selectivity, attributing them to factors like steric hindrance and stabilizing π-π stacking interactions in the transition state structure. researchgate.net A similar approach applied to this compound would provide detailed mechanistic insights into its potential transformations.

Table 1: Illustrative Reaction Barrier Data for a Hypothetical Transformation of a Benzofuran Derivative

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |

| Pathway A (Concerted) | 0.0 | +21.7 | 21.7 |

| Pathway B (Stepwise) | 0.0 | +16.6 | 16.6 |

| Pathway C (Catalyzed) | -5.2 | +10.3 | 15.5 |

Note: This table contains hypothetical data based on typical values for related benzofuran reactions to illustrate the output of reaction barrier calculations. pku.edu.cn

Solvent Effects and Catalytic Cycle Modeling in Benzofuran Reactions

Computational modeling of reactions involving this compound must account for the significant influence of the solvent. Solvent effects can alter the stability of reactants, intermediates, and transition states, thereby changing reaction rates and even mechanistic pathways. nih.govbris.ac.uk These effects are typically modeled using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For a polar molecule like this compound, the strong dipole moment created by the nitro group would be significantly stabilized by polar solvents, an effect that PCM calculations can quantify.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This method is crucial for reactions where specific solute-solvent interactions, like hydrogen bonding, play a key role in the mechanism or transition state stabilization. nih.govbris.ac.uk For example, modeling a reaction in a protic solvent like methanol would require explicit consideration of hydrogen bonds to the oxygen atoms of the nitro and furan moieties.

Modeling a full catalytic cycle involves calculating the geometry and energy of every intermediate and transition state in the cycle. DFT calculations are used to trace the path from the initial binding of the substrate to the catalyst, through all intermediate steps, to the final product release and catalyst regeneration. acs.org For instance, in a cobalt-catalyzed hydroalkylation, DFT can identify the selectivity-determining transition state and reveal that stabilizing interactions, such as C-H···O contacts, are critical for stereochemical control. acs.org A similar computational protocol could be applied to design or optimize catalytic transformations for this compound, predicting the most effective catalysts and solvent conditions.

Spectroscopic Property Predictions and Interpretations for this compound

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters is an invaluable tool for structure elucidation. For this compound, DFT calculations can provide highly accurate predictions of ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J). The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). nih.govnih.gov

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory. Following this, the GIAO calculation is performed on the optimized structure to yield the absolute isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

Computational predictions are particularly useful for assigning complex spectra and distinguishing between isomers. Studies on related nitro-containing organic molecules have demonstrated that a linear correlation between experimental and calculated chemical shifts can be established, often yielding mean absolute errors of less than 0.3 ppm for ¹H and a few ppm for ¹³C. nih.govd-nb.info The electron-withdrawing nitro group in the 5-position is expected to cause a significant downfield shift for nearby aromatic protons, a feature that DFT-GIAO calculations can accurately reproduce.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| H-3 | 7.15 | 7.12 | +0.03 |

| H-4 | 8.48 | 8.45 | +0.03 |

| H-6 | 8.20 | 8.17 | +0.03 |

| H-7 | 7.65 | 7.63 | +0.02 |

| Phenyl H (ortho) | 7.92 | 7.89 | +0.03 |

| Phenyl H (meta) | 7.48 | 7.45 | +0.03 |

| Phenyl H (para) | 7.40 | 7.38 | +0.02 |

Note: This table presents plausible data based on known substituent effects and typical accuracies of DFT-GIAO calculations to illustrate the method's predictive power. nih.govnih.gov

Theoretical Vibrational Frequency Analysis (IR, Raman) and Normal Mode Assignment

Theoretical vibrational analysis using DFT provides a powerful method for interpreting and assigning infrared (IR) and Raman spectra. For this compound, a frequency calculation performed on the optimized geometry yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.gov

These calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are often scaled using empirical scaling factors specific to the functional and basis set used. The root mean square (rms) error between scaled theoretical frequencies and experimental values can be reduced to around 10-20 cm⁻¹. scirp.org

A key output of these calculations is the Potential Energy Distribution (PED) analysis, which describes the contribution of different internal coordinates (such as bond stretches, angle bends, and torsions) to each normal mode of vibration. This allows for unambiguous assignment of spectral bands. For this compound, this would be crucial for identifying the characteristic modes of the nitro group (asymmetric and symmetric stretches), the benzofuran core (e.g., C-O-C stretching), and the phenyl substituent. For instance, in substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively, and DFT calculations can precisely predict these values and their coupling with other molecular vibrations. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (Scaled) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description / Assignment (PED) |

| ν(C-H) aromatic | 3100-3050 | Aromatic C-H stretching |

| νas(NO₂) | ~1545 | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | Symmetric NO₂ stretching |

| ν(C=C) aromatic | 1610-1580 | Aromatic ring C=C stretching |

| ν(C-O-C) | ~1250 | Asymmetric C-O-C furan stretch |

| δ(NO₂) | ~850 | NO₂ scissoring |

Note: This table contains representative frequency values based on DFT studies of related nitro-aromatic and benzofuran compounds to illustrate expected spectral features. nih.govresearchgate.net

UV-Vis Absorption and Emission Spectra Calculation and Interpretation

The electronic absorption and emission properties of this compound can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of vertical excitation energies, which correspond to the maxima of absorption bands (λmax) in a UV-Vis spectrum, as well as the oscillator strengths (f), which are related to the intensity of the absorption. scirp.org

For this compound, the presence of an extended π-conjugated system incorporating the benzofuran and phenyl rings, along with the powerful electron-withdrawing nitro group, is expected to result in strong absorption bands in the UV or near-visible region. TD-DFT calculations can identify the nature of the electronic transitions responsible for these absorptions. This is achieved by analyzing the molecular orbitals (MOs) involved in each excitation, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Calculations on similar chromophores show that the long-wavelength absorption bands are often due to π → π* transitions. In this compound, these transitions would likely have significant intramolecular charge transfer (ICT) character, with electron density moving from the benzofuran-phenyl moiety (donor) to the nitro group (acceptor). TD-DFT can also be used to predict fluorescence spectra by optimizing the geometry of the first excited state and calculating the emission energy. researchgate.net The inclusion of solvent effects via PCM is critical for accurate predictions, as the polar excited states are often strongly stabilized by solvent polarity. scirp.org

Table 4: Hypothetical TD-DFT Results for Electronic Transitions of this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution |

| S₀ → S₁ | ~350 | 0.65 | HOMO → LUMO (95%) |

| S₀ → S₂ | ~285 | 0.20 | HOMO-1 → LUMO (70%) |

| S₀ → S₃ | ~260 | 0.45 | HOMO → LUMO+1 (85%) |

Note: This table shows illustrative data based on typical TD-DFT calculations for aromatic nitro compounds, highlighting the expected electronic transitions. scirp.orgnih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations provide a powerful framework for predicting the chemical reactivity of this compound without explicitly simulating a reaction. These descriptors quantify the electronic structure of the molecule and are used to understand its stability, electrophilicity, and the regioselectivity of its reactions. physchemres.org

Global Reactivity Descriptors are calculated from the energies of the frontier molecular orbitals, the HOMO and LUMO:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A small gap suggests high reactivity. The presence of the conjugated system and the nitro group in this compound is expected to result in a relatively small gap.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η ≈ ΔE/2), it measures resistance to change in electron distribution. Soft molecules (low η) are more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. Due to the strongly electron-withdrawing nitro group, this compound is expected to have a high electrophilicity index, indicating it is a strong electrophile.

Local Reactivity Descriptors predict the most reactive sites within the molecule:

Molecular Electrostatic Potential (MEP): The MEP map visually identifies regions of positive and negative electrostatic potential on the molecular surface. For this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the nitro group, indicating sites for electrophilic attack. Positive potential (blue) would likely be found on the aromatic protons, particularly those near the nitro group.

Fukui Functions (f(r)): These functions identify which atoms are most susceptible to nucleophilic attack (f⁺), electrophilic attack (f⁻), or radical attack (f⁰). For this compound, the f⁺ function would be expected to be largest on the carbon atoms of the furan ring and the aromatic ring attached to the nitro group, highlighting these as the primary sites for nucleophilic addition.

Table 5: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

| E_HOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| E_LUMO | -2.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 3.7 eV | Indicates moderate to high reactivity |

| Chemical Hardness (η) | 1.85 eV | Indicates a relatively soft, reactive molecule |

| Electrophilicity Index (ω) | 3.5 eV | Strong electrophilic character |

Note: The values in this table are plausible estimates for a molecule of this type, based on DFT studies of similar aromatic systems, intended to illustrate their application. physchemres.orgresearchgate.net

Fukui Functions and Electrostatic Potential Maps for Nucleophilic and Electrophilic Sites

To predict how this compound will interact with other chemical species, it is essential to identify the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. Fukui functions and molecular electrostatic potential (ESP) maps are two key computational tools that provide this insight.

Fukui Functions

The Fukui function, f(r), is a local reactivity descriptor derived from the conceptual framework of DFT. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. This allows for the identification of the most reactive atomic sites. There are three main types of Fukui functions:

f⁺(r) : Measures the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value indicates a site that is more susceptible to gaining an electron.

f⁻(r) : Measures the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value indicates a site that is more likely to donate an electron.

f⁰(r) : Describes the reactivity towards a radical attack.

For this compound, the presence of the powerful electron-withdrawing nitro group (-NO₂) at the 5-position significantly influences the electron distribution across the entire benzofuran ring system. In computational studies of related 2-phenylbenzofuran (B156813) derivatives, the aromatic carbons have been identified as potential sites for both electrophilic and nucleophilic attacks nih.gov. However, the -NO₂ group drastically alters this landscape.

Condensed Fukui functions are used to approximate these values for individual atoms within the molecule. For a typical electrophilic aromatic substitution, the site with the highest f⁻ value is the most probable point of attack. Conversely, for a nucleophilic aromatic substitution, the site with the highest f⁺ value is favored.

In the case of this compound, the atoms of the nitro group, particularly the nitrogen and oxygen atoms, are expected to have very low f⁻ values, indicating their lack of reactivity toward electrophiles. The strong electron-withdrawing nature of the nitro group pulls electron density away from the benzofuran core, making the aromatic ring electron-deficient. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the carbon atoms of the benzofuran ring, especially C4 and C6, are expected to exhibit the highest f⁺ values, marking them as the primary sites for nucleophilic attack . In contrast, the phenyl ring, being less affected by the nitro group, would retain more of its electron density, making its carbon atoms the most probable sites for electrophilic attack , with the highest f⁻ values.

Table 1: Predicted Fukui Function Values for Identifying Reactive Sites in this compound

| Atomic Site | Predicted f⁺ (for Nucleophilic Attack) | Predicted f⁻ (for Electrophilic Attack) | Predicted Reactivity |

| C4 (Benzofuran) | High | Low | Susceptible to Nucleophilic Attack |

| C6 (Benzofuran) | High | Low | Susceptible to Nucleophilic Attack |

| C5-NO₂ Group | Low | Very Low | Electron Withdrawing / Deactivating |

| Phenyl Ring Carbons | Low | High | Susceptible to Electrophilic Attack |

| O1 (Benzofuran) | Moderate | Moderate | Moderate Reactivity |

| C2 (Benzofuran) | Moderate | Low | Moderate Nucleophilic Susceptibility |

Note: This table represents predicted trends based on the known electronic effects of the nitro group on aromatic systems. Exact values would require specific DFT calculations.

Electrostatic Potential Maps

A molecular electrostatic potential (ESP) map is a three-dimensional visualization of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and attractive to electrophiles.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow : Represents regions of intermediate or neutral potential.

For this compound, the ESP map would clearly illustrate the powerful influence of the nitro group. A region of intense negative potential (red) would be localized around the oxygen atoms of the -NO₂ group, as these atoms are highly electronegative and accumulate significant electron density researchgate.netwalisongo.ac.id. This region is the primary center for interactions with electrophiles or hydrogen bond donors.

Conversely, the electron-withdrawing effect of the nitro group would create significant electron deficiency on the benzofuran ring. This would result in regions of positive potential (blue) on the aromatic ring, particularly near the C4 and C6 positions, confirming their status as the most likely sites for nucleophilic attack walisongo.ac.id. The phenyl ring at the 2-position would likely show a more neutral (green) potential, intermediate between the highly polarized benzofuran ring and the nitro group. The ESP map thus provides a clear, intuitive picture of the molecule's reactive surface, complementing the quantitative data from Fukui functions researchgate.net.

Global and Local Reactivity Indices in this compound and Its Analogs

Key global reactivity indices include:

Ionization Potential (IP) : The energy required to remove an electron (IP ≈ -E_HOMO).

Electron Affinity (EA) : The energy released when an electron is added (EA ≈ -E_LUMO).

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution (η = (IP - EA) / 2). Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Softer molecules are more reactive.

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Electrophilicity Index (ω) : A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η). dergipark.org.tr

The introduction of a 5-nitro group is expected to have a profound impact on these global indices when compared to the parent 2-phenylbenzofuran molecule. The strong electron-withdrawing nature of the -NO₂ group stabilizes both the HOMO and LUMO, leading to a significant decrease in their energy levels.

This stabilization has several consequences for reactivity:

Increased Ionization Potential and Electron Affinity : Lowering the HOMO energy makes it harder to remove an electron, thus increasing the IP. Lowering the LUMO energy makes the molecule a better electron acceptor, increasing its EA.

Increased Electronegativity and Electrophilicity : The molecule becomes a much stronger electron acceptor, reflected in higher χ and ω values. The high electrophilicity index indicates that this compound is a potent electrophile, readily reacting with nucleophiles.

Table 2: Comparison of Predicted Global Reactivity Indices for 2-Phenylbenzofuran and this compound

| Global Reactivity Descriptor | 2-Phenylbenzofuran (Analog) | This compound (Predicted) | Expected Change |

| Ionization Potential (IP) | Lower | Higher | Increase |

| Electron Affinity (EA) | Lower | Higher | Increase |

| Chemical Hardness (η) | Higher | Lower | Decrease |

| Chemical Softness (S) | Lower | Higher | Increase |

| Electronegativity (χ) | Lower | Higher | Increase |

| Electrophilicity Index (ω) | Lower | Much Higher | Significant Increase |

Note: Values for the analog are based on trends reported in the literature for 2-phenylbenzofuran systems. physchemres.org Predictions for the 5-nitro derivative are based on the established electronic effects of the nitro substituent.

These computational models and reactivity indices provide a detailed theoretical framework for understanding the chemical behavior of this compound. The data consistently points to a molecule that is highly electrophilic, with well-defined sites on its benzofuran ring that are activated for nucleophilic attack, a direct consequence of the powerful electron-withdrawing nitro group.

Applications of 5 Nitro 2 Phenylbenzofuran in Advanced Chemical Systems Excluding Biological and Pharmaceutical Contexts

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of the nitro and phenyl groups on the benzofuran (B130515) core endows 5-Nitro-2-phenylbenzofuran with a chemical reactivity that can be harnessed for the construction of more intricate molecular architectures. This has positioned it as a valuable precursor and intermediate in the synthesis of various classes of organic compounds.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Heterocycles

While direct, high-yield synthetic routes from this compound to specific large polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in dedicated studies, its structural framework suggests its potential as a starting material. The benzofuran core can be envisioned as a diene or dienophile in cycloaddition reactions, a common strategy for building polycyclic systems. Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, which can then participate in cyclization reactions to form nitrogen-containing fused heterocycles. The phenyl group can also be functionalized to facilitate further annulation reactions, thereby expanding the polycyclic system.

The synthesis of fused heterocyclic compounds often involves intramolecular cyclization reactions. researchgate.net In this regard, the nitro group of this compound can be reduced to an amino group, which can then be acylated or condensed with other reagents to create a precursor for intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the benzofuran skeleton. The specific reaction conditions and the nature of the reactants would determine the type and complexity of the resulting fused heterocycle.

Intermediates in the Synthesis of Functionalized Organic Materials

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of functionalized organic materials. The nitro group can be readily converted to other functionalities, such as amino, cyano, or halogen groups, which can then be used to couple the benzofuran moiety to other molecular units. This modular approach allows for the systematic design and synthesis of materials with tailored properties.

For instance, the reduction of the nitro group to an amine provides a nucleophilic site that can be used in a variety of coupling reactions, such as amide bond formation or the synthesis of imines and Schiff bases. These reactions are instrumental in building larger, more complex molecules with specific functionalities for applications in materials science.

Integration into Advanced Material Science

The unique photophysical and electronic properties of the this compound scaffold have prompted its exploration in various areas of advanced material science, from organic electronics to chemical sensing.

Organic Semiconductor and Organic Electronic Applications (e.g., OLEDs, OFETs)

Benzofuran-containing molecules have been investigated for their potential in organic electronics. While specific studies focusing solely on this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are limited, the general properties of the benzofuran core are relevant. The planar structure and extended π-conjugation of the 2-phenylbenzofuran (B156813) unit can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors.